molecular formula C18H23NO2 B15167928 Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate CAS No. 651054-07-8

Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate

Cat. No.: B15167928
CAS No.: 651054-07-8
M. Wt: 285.4 g/mol
InChI Key: HFDPWBSRAZVPRB-UHFFFAOYSA-N
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Description

Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate is a pyridine-based ester derivative characterized by a phenyl ester group at the 1-position and a branched 2-ethylbutyl substituent at the 4-position of the pyridine ring. Its structure combines aromatic (phenyl) and aliphatic (2-ethylbutyl) moieties, which influence its solubility, reactivity, and physical properties.

Properties

CAS No.

651054-07-8

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

phenyl 4-(2-ethylbutyl)-4H-pyridine-1-carboxylate

InChI

InChI=1S/C18H23NO2/c1-3-15(4-2)14-16-10-12-19(13-11-16)18(20)21-17-8-6-5-7-9-17/h5-13,15-16H,3-4,14H2,1-2H3

InChI Key

HFDPWBSRAZVPRB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1C=CN(C=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate typically involves the esterification of 4-(2-ethylbutyl)pyridine-1(4H)-carboxylic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired ester is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs include:

  • tert-Butyl 4-allyl-2,6-bis(4-chlorophenyl)pyridine-1(4H)-carboxylate (14l)
  • tert-Butyl 4-allyl-2,6-bis(4-fluorophenyl)pyridine-1(4H)-carboxylate (14k)
  • tert-Butyl 4-allyl-2,6-bis(benzo[b]thiophen-2-yl)pyridine-1(4H)-carboxylate (14m)
  • Benzyl2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Key Differences:

Ester Group: The target compound features a phenyl ester, whereas analogs 14l, 14k, and 14m use a tert-butyl ester. Benzyl2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate contains a benzyl ester and an oxo group, introducing hydrogen-bonding capacity and conjugation effects absent in the target compound .

Substituents on the Pyridine Ring:

  • The 2-ethylbutyl group in the target compound is a branched alkyl chain, contrasting with the allyl group in analogs 14l, 14k, and 14m. This difference impacts steric hindrance and flexibility, affecting reaction kinetics in cycloadditions or nucleophilic substitutions .
  • Halogenated aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) in analogs 14l and 14k enhance electron-withdrawing effects, which stabilize the pyridine ring but reduce nucleophilicity compared to the purely aliphatic 2-ethylbutyl group .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Physical State Melting Point (°C) TLC (Rf) Key Spectral Features (IR, NMR)
Target Compound Not reported Not reported Not reported Inferred: C=O stretch ~1714 cm⁻¹ (ester)
14l (4-chlorophenyl analog) Yellow oil N/A 0.22 ¹H NMR: δ 7.35–7.20 (m, aromatic); IR: 1714 cm⁻¹
14k (4-fluorophenyl analog) Solid 71.5–72.0 0.35 ¹H NMR: δ 7.15–6.90 (m, aromatic); IR: 1714 cm⁻¹
14m (benzo[b]thiophen-2-yl analog) Yellow solid 96.6–97.0 0.24 ¹³C NMR: δ 165.2 (C=O); IR: 1714 cm⁻¹
Benzyl2-methyl-4-oxo analog Crystalline solid Not reported Not reported IR: 1730 cm⁻¹ (ester C=O); 1670 cm⁻¹ (oxo)

Observations:

  • Melting Points: The presence of halogenated aryl groups (e.g., 14k, 14l) or fused heterocycles (14m) increases melting points due to enhanced intermolecular interactions, whereas the target compound’s aliphatic substituents likely result in a lower melting range.
  • Chromatography (TLC): Higher Rf values in analogs with tert-butyl esters (e.g., 14k: Rf 0.35) suggest greater lipophilicity compared to the phenyl ester variant, which would exhibit lower mobility in nonpolar solvent systems .
Functional and Reactivity Differences
  • Electrophilic Substitution: The electron-deficient pyridine ring in halogenated analogs (14k, 14l) is less reactive toward electrophilic substitution than the target compound’s alkyl-substituted pyridine.
  • Thermal Stability: tert-Butyl esters (e.g., 14k, 14l) are prone to acid-catalyzed cleavage under mild conditions, whereas phenyl esters (target compound) require stronger acidic or basic conditions for hydrolysis .
  • Applications: Halogenated analogs are prioritized in medicinal chemistry (e.g., kinase inhibitors), while the target compound’s aliphatic and phenyl groups may favor applications in polymer plasticizers or surfactant synthesis.

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